molecular formula C47H74O17 B601675 Digoxoside CAS No. 31539-05-6

Digoxoside

Cat. No. B601675
CAS RN: 31539-05-6
M. Wt: 911.1
InChI Key:
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Description

Digoxoside is a compound derived from the leaves of a digitalis plant . It is used in the treatment of heart failure and atrial fibrillation, a heart rhythm disorder of the atria . The molecular formula of Digoxoside is C47H74O17 .


Molecular Structure Analysis

The molecular structure of Digoxoside involves a complex arrangement of carbon, hydrogen, and oxygen atoms . The exact structural analysis is not available in the searched resources.

Scientific Research Applications

Medicine: Cardiac Therapeutics

Digoxoside has been pivotal in the treatment of heart conditions. It’s a cardenolide known for its efficacy in managing heart failure and arrhythmias. Its mechanism involves inhibiting the Na+/K±ATPase pump, leading to increased intracellular calcium and enhanced cardiac contractility . However, due to its narrow therapeutic window, monitoring levels in patients is crucial to avoid toxicity .

Molecular Biology: Nucleic Acid Labeling

In molecular biology, Digoxoside derivatives are used for labeling nucleic acids in non-radioactive detection methods. The digoxigenin (DIG) labeling system utilizes digoxigenin to label DNA or RNA, which can then be detected with high specificity using anti-DIG antibodies . This method is essential for various applications, including in situ hybridization and PCR product analysis .

Clinical Research: Diagnostic Assays

Digoxoside compounds have been integrated into clinical research through the development of assays for detecting digoxin levels in plasma. These assays are crucial for monitoring therapeutic levels and preventing digoxin toxicity in patients . The assays can be adapted for use in microfluidic chips, enhancing their application in point-of-care diagnostics.

Toxicology: Toxicity Management

In toxicology, understanding the effects of Digoxoside is vital for managing overdoses and toxicity. Digoxoside toxicity can lead to severe clinical manifestations, and its study helps in the development of treatment protocols and the use of antidotes like digoxin-specific Fab fragments .

Pharmacology: Drug Mechanism Studies

Digoxoside’s role in pharmacology includes studying its mechanism of action as a RORγ/RORγT receptor activator. This has implications for developing therapies for conditions like Th17 cell-mediated diseases . Research into its pharmacodynamics and pharmacokinetics informs dosing and therapeutic use.

Biotechnology: Protein and Antibody Conjugation

In biotechnology, Digoxoside derivatives are used for conjugating proteins and antibodies for various assays. The digoxigenin system is particularly useful for creating sensitive and specific probes for detecting biomolecules .

Environmental Science: Toxin Detection

Although not directly related to Digoxoside, the principles of digoxin detection can be applied to environmental science for the detection of environmental toxins. The methodologies developed for digoxin assays could be adapted for monitoring toxin levels in environmental samples .

Clinical Pharmacology: Therapeutic Drug Monitoring

Digoxoside’s clinical pharmacology application extends to therapeutic drug monitoring, ensuring that drug levels remain within the therapeutic range to maximize efficacy and minimize toxicity. This is particularly important for drugs with narrow therapeutic indices, like digoxin .

properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74O17/c1-21-41(54)31(48)16-38(57-21)62-43-23(3)59-40(18-33(43)50)64-44-24(4)60-39(19-34(44)51)63-42-22(2)58-37(17-32(42)49)61-27-9-11-45(5)26(14-27)7-8-29-30(45)15-35(52)46(6)28(10-12-47(29,46)55)25-13-36(53)56-20-25/h13,21-24,26-35,37-44,48-52,54-55H,7-12,14-20H2,1-6H3/t21-,22-,23-,24-,26-,27+,28-,29-,30+,31+,32+,33+,34+,35-,37+,38+,39+,40+,41-,42-,43-,44-,45+,46+,47+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWJFVWFSYHOTB-YQIAHCFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4C(OC(CC4O)OC5CCC6(C(C5)CCC7C6CC(C8(C7(CCC8C9=CC(=O)OC9)O)C)O)C)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@@H]4[C@H](O[C@H](C[C@@H]4O)O[C@H]5CC[C@]6([C@@H](C5)CC[C@@H]7[C@@H]6C[C@H]([C@]8([C@@]7(CC[C@@H]8C9=CC(=O)OC9)O)C)O)C)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

911.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Digoxoside

CAS RN

31539-05-6
Record name EINECS 250-687-8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031539056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Card-20(22)-enolide, 3-[(O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-, (3β,5β,12β)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.064
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIGOXOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EJ5Y5DB53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How do digoxin and digitoxin exert their effects on the heart, and what are the potential consequences of overdose?

A1: Digoxin and digitoxin belong to a class of drugs called cardiac glycosides. They exert their therapeutic effects by inhibiting the sodium-potassium pump (Na+/K+-ATPase) in cardiac myocytes []. This inhibition leads to an increase in intracellular sodium concentration, which in turn affects calcium handling within the cells. The elevated intracellular calcium levels enhance myocardial contractility, leading to a stronger heartbeat.

    Q2: Can you describe the analytical method used in the study to detect and quantify the cardiac glycosides in the patient's samples?

    A2: The study employed a highly specific and sensitive technique called liquid chromatography-electrospray-mass spectrometry (LC-ES-MS) to determine the levels of various cardiac glycosides and their metabolites in the patient's serum and urine samples [].

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